molecular formula C9H7NO2 B1344284 5-Formyl-2-methoxybenzonitrile CAS No. 21962-50-5

5-Formyl-2-methoxybenzonitrile

Cat. No.: B1344284
CAS No.: 21962-50-5
M. Wt: 161.16 g/mol
InChI Key: DNIULCZQFGZTRF-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxybenzonitrile: is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is characterized by the presence of a formyl group (-CHO) and a methoxy group (-OCH3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

5-Formyl-2-methoxybenzonitrile can be synthesized through different synthetic routes. One common method involves the formylation of 2-methoxybenzonitrile using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods:

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Formyl-2-methoxybenzonitrile can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as .

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as or in acidic conditions.

    Reduction: Reducing agents like or in anhydrous solvents.

    Substitution: Nucleophiles such as or in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 5-formyl-2-methoxybenzoic acid.

    Reduction: Formation of 5-formyl-2-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2-methoxybenzonitrile is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in material science research.

Mechanism of Action

The mechanism of action of 5-Formyl-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Methoxybenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-Formyl-2-hydroxybenzonitrile: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and solubility.

    5-Formyl-2-methylbenzonitrile: Contains a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.

Uniqueness:

5-Formyl-2-methoxybenzonitrile is unique due to the presence of both the formyl and methoxy groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in research and industrial applications.

Biological Activity

5-Formyl-2-methoxybenzonitrile, an aromatic compound with the molecular formula C₉H₇NO₂, features a formyl group (-CHO) and a methoxy group (-OCH₃) attached to a benzonitrile structure. This compound is of significant interest in medicinal chemistry and organic synthesis due to its reactive functional groups and potential biological activities.

The compound undergoes various chemical reactions that are crucial for its biological activity:

  • Oxidation : Converts to 5-formyl-2-methoxybenzoic acid.
  • Reduction : Can yield 5-formyl-2-methoxybenzylamine.
  • Substitution : The methoxy group can be replaced with other functional groups through nucleophilic aromatic substitution.

The mechanism of action involves interactions with specific molecular targets, where the formyl group can participate in nucleophilic addition reactions, while the nitrile group may undergo hydrolysis or reduction. These processes can influence enzyme activity or receptor modulation, leading to diverse biological effects .

Case Studies and Research Findings

  • Enzyme Interaction Studies : Initial investigations into the interactions of this compound with specific enzymes have shown promise. For example, it has been utilized as a probe in biochemical assays to study enzyme-catalyzed reactions .
  • Synthesis of Derivatives : Research has explored the synthesis of derivatives from this compound, which may enhance its biological activity. These derivatives often display varied pharmacological properties, indicating the importance of structural modifications in drug design.
  • Toxicity Profiles : While the compound's toxicity has not been extensively characterized, preliminary studies suggest that it may act as an irritant. Further toxicological assessments are necessary to establish safety profiles for potential therapeutic applications .

Comparative Analysis of Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
4-Formyl-2-methoxybenzonitrileFormyl group at position 4Different position affects reactivity and potential activity
3-Formyl-2-methoxybenzonitrileFormyl group at position 3May exhibit distinct biological activities
5-Formyl-3-methoxybenzonitrileMethoxy group at position 3Alters electronic properties compared to 5-formyl variant

This table illustrates how minor structural variations can significantly influence the reactivity and biological potential of these compounds.

Q & A

Basic Question: What are established synthetic routes for 5-Formyl-2-methoxybenzonitrile?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzonitrile scaffold. Key steps include:

Methoxylation : Introducing the methoxy group at the 2-position via nucleophilic aromatic substitution (SNAr) using methoxide ions under controlled pH and temperature .

Formylation : Introducing the formyl group at the 5-position via Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metalation (DoM) followed by formylation with CO gas or DMF derivatives .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Table 1: Comparison of Formylation Methods

MethodYield (%)Purity (%)Key ConditionsReference
Vilsmeier-Haack65–75>95Anhydrous DMF, 0–5°C
Directed Metalation50–60>90-78°C, n-BuLi, CO insertion

Advanced Question: How can regioselectivity challenges during substitution reactions be resolved?

Methodological Answer:
Regioselectivity in benzonitrile derivatives is influenced by electronic and steric factors:

  • Electron-Directing Groups : The nitrile group (-CN) is meta-directing, while methoxy (-OCH₃) is ortho/para-directing. Computational modeling (DFT) predicts the dominant reaction site by analyzing charge distribution .
  • Protecting Groups : Temporary protection of the nitrile (e.g., as a boronic ester) can redirect reactivity. For example, boron-based intermediates enable Suzuki-Miyaura coupling at specific positions .
  • Catalyst Optimization : Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity for sterically hindered positions .

Key Data Contradiction :
In -formyl-3-methoxybenzonitrile synthesis shows unexpected para-formylation due to solvent polarity effects (DMF vs. THF). Researchers must validate reaction pathways using LC-MS to detect minor byproducts .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm methoxy (-OCH₃) as a singlet at δ 3.8–4.0 ppm and formyl (-CHO) as a singlet at δ 9.8–10.2 ppm. Aromatic protons appear as doublets (J = 8–10 Hz) in the δ 7.0–8.5 ppm range .
    • ¹³C NMR : Nitrile carbon at δ 115–120 ppm, formyl carbon at δ 190–200 ppm .
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

Table 2: Analytical Data from Literature

PropertyReported ValueSource CompoundReference
Boiling Point318.2°C (extrapolated)4-Formyl-3-methoxybenzonitrile
Flash Point138.3°C4-Formyl-3-methoxybenzonitrile

Advanced Question: How to resolve contradictions in spectral data from commercial suppliers?

Methodological Answer:
Commercial samples often lack analytical validation (e.g., and state suppliers do not provide purity data). Researchers should:

Perform Independent Analysis : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (theoretical: 161.16 g/mol for C₉H₇NO₂) .

Spike Testing : Add a known impurity (e.g., 5-methoxybenzonitrile) and quantify recovery via GC-MS.

Cross-Validate Suppliers : Compare NMR spectra from multiple vendors (e.g., Sigma-Aldrich vs. Combi-Blocks) to identify batch-specific anomalies .

Basic Question: What are the applications of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as a versatile intermediate:

  • Schiff Base Formation : React with primary amines to generate imine-linked prodrugs (e.g., antiviral agents) .
  • Heterocycle Synthesis : Cyclize with hydrazines to form quinazoline scaffolds, which are explored as kinase inhibitors .
    Example Protocol :

Mix this compound (1 eq) with aniline (1.2 eq) in ethanol.

Reflux at 80°C for 6 hours.

Isolate the imine product via vacuum filtration (yield: 70–85%) .

Advanced Question: How to mitigate decomposition during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : -20°C under argon to prevent oxidation of the formyl group .
    • Light Protection : Amber vials to avoid photodegradation (common in nitrile derivatives) .
  • Stability Testing :
    • Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    • Add antioxidants (0.1% BHT) to suppress radical-mediated degradation .

Advanced Question: What computational tools predict reactivity in derivative synthesis?

Methodological Answer:

  • Software : Gaussian 16 (DFT calculations) or Schrödinger Suite (LigPrep, MacroModel) .
  • Parameters :
    • Optimize geometry at the B3LYP/6-31G(d) level.
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
      Case Study :
      used DFT to rationalize the preferential formylation at the 5-position over the 3-position due to lower activation energy (ΔΔG‡ = 2.3 kcal/mol).

Properties

IUPAC Name

5-formyl-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIULCZQFGZTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306065
Record name 5-Formyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21962-50-5
Record name 5-Formyl-2-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21962-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formyl-2-methoxybenzonitrile
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Synthesis routes and methods I

Procedure details

Add copper (I) cyanide (4.58 g, 51.2 mmol) to a solution of 3-bromo-4-methoxy-benzaldehyde (10.0 g, 46.5 mmol) in N,N-dimethylformamide (0.2 M). Heat the solution to 120° C. and stir the solution for 1 d. Quench with potassium carbonate (sat) and extract with diethyl ether (5×). Wash organic layers with water, dry with sodium sulfate, and concentrate to afford the title compound (5.00 g, 31.0 mmol, 67%): 1H NMR (400 MHz, DMSO-d6) δ 4.04 (s, 3H), 7.47 (d, J=8.6 Hz, 1H), 8.20 (m, 1H), 8.33 (m, 1H), 9.91 (s, 1H).
Name
copper (I) cyanide
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

Add copper (I) cyanide (4.58 g, 51.2 mmol) to a solution of 3-bromo-4-methoxy-benzaldehyde (10.0 g, 46.5 mmol) in N,N-dimethylformamide (0.2 M). Heat the solution to 120° C. and stir the solution for 1d. Quench with potassium carbonate (sat) and extract with diethyl ether (5×). Wash organic layers with water, dry with sodium sulfate, and concentrate to afford the title compound (5.00 g, 31.0 mmol, 67%): 1H NMR (400 MHz, DMSO-d6) δ 4.04 (s, 3H), 7.47 (d, J=8.6 Hz, 1H), 8.20 (m, 1H), 8.33 (m, 1H), 9.91 (s, 1H).
Name
copper (I) cyanide
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
1d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

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